2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Description
2-(2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde is a complex aromatic monoterpenoid characterized by a benzaldehyde core substituted with hydroxyl, isopropyl, and a highly functionalized cyclohexyl moiety. The compound features two aldehyde groups (one on the benzaldehyde ring and another on the cyclohexyl group), a hydroxyl group at position 4, and three methyl groups on the cyclohexane ring. Its molecular formula is inferred as C₂₁H₂₆O₃ (molecular weight ≈ 316.50 g/mol), though exact data remains sparse in public databases. It is structurally related to compounds isolated from Pentaclethra macrophylla, a plant studied for its lipid-like metabolites .
Properties
CAS No. |
1072444-55-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18-,20+/m1/s1 |
InChI Key |
WFKAJHXRTWDPAT-QUCCMNQESA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)[C@@]2(CCCC([C@H]2C=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions typically include the use of solvents like methanol and the application of UV irradiation to induce photochromic behavior .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups and stereochemistry, which influence physicochemical properties and biological activities. Below is a detailed comparison:
Key Structural Analogs
2-[(1S,2S)-2-Formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde
- Molecular Formula : C₂₂H₂₈O₃
- Molecular Weight : 330.50 g/mol
- Key Differences :
- A methoxy group (-OCH₃) replaces the hydroxyl group (-OH) at position 3.
- Stereospecificity: The (1S,2S) configuration in the cyclohexyl moiety may affect its three-dimensional conformation and intermolecular interactions.
- Impact on Properties :
- Increased lipophilicity due to the methoxy group, enhancing membrane permeability but reducing water solubility compared to the hydroxylated analog.
- Potential differences in biological activity, as hydroxyl groups are critical for hydrogen bonding with cellular targets (e.g., enzymes or receptors) .
Functional Group Analysis
- Aldehyde Groups : Both compounds retain two aldehyde moieties, which are electrophilic and reactive. These groups may participate in Schiff base formation or act as Michael acceptors in biological systems.
- Hydroxyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
